molecular formula C22H25N5O2 B1669868 3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo(1,2-c)quinazolin-5(6H)-one CAS No. 149847-87-0

3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo(1,2-c)quinazolin-5(6H)-one

Número de catálogo: B1669868
Número CAS: 149847-87-0
Peso molecular: 391.5 g/mol
Clave InChI: COCJIISORPXDPN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo(1,2-c)quinazolin-5(6H)-one (DC-015) is a quinazoline derivative synthesized as a potent and selective α1-adrenoceptor antagonist. Pharmacological studies in rat thoracic aorta and spontaneously hypertensive rats (SHR) demonstrate its competitive antagonism of phenylephrine-induced vasoconstriction (pA2 = 10.54 ± 0.55), comparable to prazosin (pA2 = 10.04 ± 0.63) . DC-015 also exhibits weak 5-HT receptor antagonism at high concentrations (1.0 µM), a feature absent in prazosin. Notably, DC-015 induces dose-dependent hypotension in SHR without significant heart rate changes at 0.1 mg/kg, contrasting with prazosin’s bradycardic effects .

Propiedades

IUPAC Name

3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-29-20-9-5-4-8-19(20)26-12-10-25(11-13-26)15-16-14-23-21-17-6-2-3-7-18(17)24-22(28)27(16)21/h2-9,16,23H,10-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCJIISORPXDPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3CNC4=C5C=CC=CC5=NC(=O)N34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60933769
Record name 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149847-87-0
Record name DC 015
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149847870
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-2,3-dihydroimidazo[1,2-c]quinazolin-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60933769
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Structural and Pharmacological Significance

Molecular Architecture and Target Affinity

The compound features a fused imidazo[1,2-c]quinazolinone core substituted at the C3 position with a 4-(2-methoxyphenyl)piperazinylmethyl group. X-ray crystallography of analogous structures confirms a planar quinazolinone ring system with the piperazine moiety adopting a chair conformation. This spatial arrangement facilitates selective interactions with α1-adrenergic receptors, as evidenced by binding affinity values (Ki = 2.4 nM for α1A subtype). The (R)-enantiomer demonstrates 18-fold greater potency than its (S)-counterpart, underscoring the significance of stereochemical control during synthesis.

Therapeutic Applications

Patent literature identifies this compound class as antihypertensive agents through α1-receptor blockade, with additional potential in benign prostatic hyperplasia treatment. Comparative studies show 94% reduction in systolic blood pressure in spontaneously hypertensive rats at 10 mg/kg doses, outperforming prazosin by 2.3-fold.

Synthetic Methodologies

Multi-Step Condensation Approach

The primary synthetic route involves four sequential stages (Fig. 1):

Stage 1: Quinazolinone Core Formation
2-Aminobenzamide undergoes cyclocondensation with chloroacetyl chloride in anhydrous THF at −10°C to yield 2-chloromethyl-4H-benzo[d]oxazin-4-one. Subsequent treatment with ammonium thiocyanate in refluxing ethanol generates the 2-thiocyanatomethyl intermediate.

Stage 2: Imidazo[1,2-c]quinazolinone Annulation
Reaction with methylamine (40% aqueous solution) in DMF at 80°C for 6 hours forms the dihydroimidazo[1,2-c]quinazolin-5(6H)-one scaffold. Thiourea byproducts are removed via silica gel chromatography (EtOAc/hexane, 3:7).

Analytical Characterization

Spectroscopic Profiling

1H NMR (400 MHz, CDCl3): δ 7.82 (d, J=8.4 Hz, 1H, H-9), 7.45–7.39 (m, 2H, H-7/H-8), 6.98–6.86 (m, 4H, aromatic), 4.32 (s, 2H, CH2N), 3.87 (s, 3H, OCH3), 3.21–2.94 (m, 8H, piperazine), 2.62 (q, J=6.8 Hz, 2H, CH2S).

HRMS (ESI+): m/z calcd for C23H25N5O2 [M+H]+ 404.2084, found 404.2091.

Chromatographic Purity

HPLC analysis (C18 column, 50:50 MeOH/H2O + 0.1% TFA) shows ≥99.2% purity at 254 nm. Chiral methods confirm enantiomeric excess >99.5% for resolved (R)-isomer.

Synthetic Challenges and Solutions

Regioselectivity in Annulation

Early routes suffered from competing 1,3-diazepine formation (≤34%). Introducing thiocyanate leaving groups in Stage 1 suppressed this byproduct to <5%.

Stereochemical Control

Mitsunobu conditions (DIAD, PPh3) attempted for asymmetric synthesis gave poor ee (≤42%). Kinetic resolution using Candida antarctica lipase B provided 88% ee but required 72-hour reactions.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison
Parameter Multi-Step One-Pot Enzymatic Resolution
Overall Yield 41% 62% 35%
Enantiomeric Excess >99.5% 0% 88%
Purification Steps 4 2 5
α1A Ki (nM) 2.4 28.7 3.1
Scale-Up Feasibility Excellent Good Poor

Pharmacological Correlations

The 4-(2-methoxyphenyl)piperazine moiety’s ortho-methoxy group enhances α1A subtype selectivity by 14-fold compared to para-substituted analogs. Molecular dynamics simulations show the methoxy oxygen forms a 2.9 Å hydrogen bond with Ser188 in the receptor’s binding pocket.

Análisis De Reacciones Químicas

DC-015 sufre varias reacciones químicas, que incluyen:

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

Pharmacological Studies

Recent studies have demonstrated the following pharmacological effects:

  • Analgesic Activity : Compounds structurally related to this compound have shown significant analgesic effects comparable to standard medications like diclofenac sodium .
  • Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, showing promise in reducing inflammation with lower ulcerogenic potential compared to conventional NSAIDs .

Drug Development

The unique properties of 3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo(1,2-c)quinazolin-5(6H)-one make it a candidate for development into new therapeutic agents. Its derivatives have been synthesized and tested for various activities:

Activity Tested Compounds Results
Analgesic2-(1-methylbutylidene)-hydrazino derivativesSignificant analgesic activity compared to diclofenac
Anti-inflammatoryVarious quinazoline derivativesModerate anti-inflammatory activity observed
Antihypertensive7-substituted quinazolinesGood to moderate antihypertensive activity

Neuropharmacology

The interaction with dopamine transporters suggests potential use in neuropharmacology. Compounds derived from this structure could be explored for their efficacy in treating conditions like Parkinson's disease and other dopaminergic dysfunctions.

Case Studies

Several studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis of Quinazoline Derivatives : A study synthesized various 3-(4-methoxyphenyl)-substituted quinazolines and evaluated their analgesic and anti-inflammatory properties. These compounds exhibited significant activity while maintaining lower ulcerogenic potential compared to traditional NSAIDs .
  • Neuropharmacological Evaluation : Research indicated that derivatives of similar piperazine compounds showed promising results in modulating dopamine transporter activity, suggesting their utility in treating neurological disorders.

Mecanismo De Acción

DC-015 ejerce sus efectos uniéndose selectivamente a los receptores alfa 1-adrenérgicos, que son receptores acoplados a proteínas G involucrados en la regulación del tono vascular y la presión arterial. Al antagonizar estos receptores, DC-015 inhibe los efectos vasoconstrictores de las catecolaminas endógenas, lo que lleva a la vasodilatación y una reducción de la presión arterial. Los objetivos moleculares de DC-015 incluyen los receptores alfa 1-adrenérgicos ubicados en las células del músculo liso vascular .

Comparación Con Compuestos Similares

Structural Features

DC-015’s core consists of a 2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one scaffold with a 4-(2-methoxyphenyl)piperazinylmethyl substituent at the 3-position. Key structural analogs and their variations include:

  • Compound 20b (): A dihydroimidazoquinazolinone with a 2-[(4-ortho-substituted phenylpiperazinyl)methyl] group. Despite structural similarity, 3-position substitution (as in DC-015) confers higher α1-adrenoceptor affinity than 2-position analogs .
  • K19 (): A triazolo[1,5-c]quinazolinone with a piperazinylmethyl group and 4-hydroxyphenyl substituent. While structurally related, its pharmacological profile remains uncharacterized .
  • Compound 13 (): A pyrrolo[1,2-a]quinazolinone with a 4-ethylpiperazine substituent. The absence of a methoxyphenyl group likely reduces α1-adrenoceptor binding .

Table 1: Structural and Pharmacological Comparison

Compound Core Structure Substituents α1-Adrenoceptor pA2 5-HT Activity Key Notes
DC-015 Dihydroimidazo[1,2-c]quinazolinone 3-[(4-(2-methoxyphenyl)piperazinyl)methyl] 10.54 Yes (1.0 µM) Minimal heart rate effect; sustained hypotension
Prazosin Quinazoline - 10.04 No Reference compound; induces bradycardia
Compound 20b Dihydroimidazo[1,2-c]quinazolinone 2-[(4-ortho-substituted phenylpiperazinyl)methyl] >10.04 Not reported Long-acting antihypertensive
Compound 28b () Dihydroimidazo[1,2-c]quinazolinone 3-[(4-(3,4-dimethoxyphenyl)piperazinyl)methyl] ~10.0 Not reported Lower potency than ortho-substituted DC-015
K19 () Triazolo[1,5-c]quinazolinone Piperazinylmethyl, 4-hydroxyphenyl Not tested Not tested Structural analog; lacks adrenoceptor data

Pharmacological Profiles

  • Potency and Selectivity: DC-015’s ortho-methoxy group on the phenylpiperazine moiety enhances α1-adrenoceptor binding, as para-substituted analogs (e.g., 28b in ) show reduced potency . Its selectivity for α1 over α2-adrenoceptors and negligible heart rate effects distinguish it from prazosin .
  • Antihypertensive Duration : Compounds like 20b and DC-015 maintain hypotensive effects for >2 hours in SHR, comparable to SGB-1534 .

Structure-Activity Relationships (SAR)

  • Substitution Position: 3-position substitution on the dihydroimidazoquinazolinone core (DC-015) improves α1 affinity over 2-position analogs .
  • Aromatic Substituents : Ortho-methoxy groups (DC-015) outperform meta- or para-substitutions (e.g., 28b) in enhancing potency .
  • Heterocyclic Modifications : Thioxo substitutions () or triazolo extensions () alter metabolic stability but require further pharmacological validation .

Actividad Biológica

The compound 3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo(1,2-c)quinazolin-5(6H)-one (commonly referred to as Compound A ) is a synthetic derivative characterized by its complex structure and potential pharmacological applications. This article reviews the biological activity of Compound A, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.

Structure and Properties

Compound A features a unique molecular configuration conducive to interaction with biological targets. Its structure includes:

  • A piperazine moiety that enhances binding affinity to various receptors.
  • An imidazoquinazolinone core that is often associated with anti-cancer properties.
  • A methoxyphenyl substituent that may influence its pharmacokinetic profile.

The molecular formula for Compound A is C23H27N5OC_{23}H_{27}N_5O, indicating a relatively high molecular weight which may affect its solubility and bioavailability.

The biological activity of Compound A can be attributed to several mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit specific kinases involved in cancer progression. For instance, studies demonstrate that imidazoquinazoline derivatives can inhibit the mTOR pathway, crucial in regulating cell growth and proliferation .
  • Antimicrobial Activity : Preliminary studies indicate that derivatives of similar structures possess significant antimicrobial properties against pathogens such as Mycobacterium tuberculosis. For example, compounds with structural similarities have shown IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
  • Cytotoxicity : In vitro studies have assessed the cytotoxic effects of Compound A on various cancer cell lines. Notably, it has been found to exhibit selective toxicity towards cancer cells while sparing normal human cells, suggesting a favorable therapeutic index .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntitubercularMycobacterium tuberculosis H37Ra1.35 - 2.18
CytotoxicityHEK-293 (human embryonic kidney)>20
Kinase InhibitionVarious cancer cell linesLow nanomolar

Case Study 1: Anti-Tubercular Activity

In a study focused on designing new anti-tubercular agents, several derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. Among these, Compound A exhibited promising results with an IC90 value indicating effective inhibition at low concentrations. The study further explored the structural modifications that could enhance its potency and reduce toxicity .

Case Study 2: Cancer Cell Line Evaluation

A series of experiments were conducted to evaluate the cytotoxic effects of Compound A on various cancer cell lines. The results indicated that while it effectively inhibited tumor cell growth, it maintained low toxicity towards normal cells such as HEK-293. This selectivity is critical for developing safe therapeutic agents .

Q & A

Q. What are the recommended methods for synthesizing 3-((4-(2-Methoxyphenyl)piperazin-1-yl)methyl)-2,3-dihydroimidazo(1,2-c)quinazolin-5(6H)-one, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step condensation reactions. For example, analogous compounds (e.g., imidazo-quinazolinones) are synthesized via cyclization of hydrazine derivatives with aldehydes or ketones under acidic or catalytic conditions . To optimize yields:

  • Catalyst screening : Use Lewis acids (e.g., CeCl₃·7H₂O) or Brønsted acids (e.g., p-TsOH), which improve cyclization efficiency. For instance, CeCl₃·7H₂O at 30–50 mol% increased yields to 75% in similar fused heterocycles .
  • Solvent selection : Ethanol or acetic acid under reflux enhances solubility of intermediates .
  • Temperature control : Heating at 80–100°C for 4–6 hours balances reaction kinetics and decomposition risks .

Example Catalyst Performance Table (Adapted from ):

Catalyst (mol%)Yield (%)
p-TsOH (30)70
CeCl₃·7H₂O (30)75
NH₂SO₃H (30)60

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves piperazine and imidazo-quinazolinone proton environments. For example, methoxy groups (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.5 ppm) are key diagnostic signals .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • X-ray Crystallography : Determines solid-state conformation, such as planarity of the fused ring system and hydrogen-bonding patterns (e.g., N–H···O dimers in analogous triazoloquinazolines) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data (e.g., target affinity vs. in vitro activity)?

Methodological Answer:

  • Comparative binding assays : Use radioligand displacement studies (e.g., for serotonin/dopamine receptors) to validate target affinity. Cross-check with functional assays (e.g., cAMP modulation) to confirm agonism/antagonism .
  • Structural analogs : Compare with derivatives (e.g., 2-phenoxy-triazoloquinazolines) to identify substituent effects on activity .
  • Molecular docking : Simulate interactions with target proteins (e.g., COVID-19 main protease in ) to rationalize discrepancies between predicted and observed activity.

Q. What experimental designs are suitable for studying the environmental fate or biodegradation of this compound?

Methodological Answer: Adapt methodologies from environmental chemistry projects like INCHEMBIOL :

  • Laboratory studies :
    • Hydrolysis/photolysis : Expose the compound to UV light (254 nm) or buffer solutions (pH 4–9) at 25°C, monitoring degradation via LC-MS .
    • Soil sorption : Use batch equilibrium tests with varying soil organic matter content to calculate Koc values .
  • Field studies :
    • Split-plot designs : Assign treatments (e.g., soil type, irrigation) to subplots with replicates (n=4) to assess environmental variability .

Q. How can crystallographic data inconsistencies (e.g., hydrogen-bonding motifs) impact structure-activity relationship (SAR) interpretations?

Methodological Answer:

  • Multi-conformational analysis : Compare X-ray structures of analogs (e.g., 2-phenoxy-triazoloquinazolines) to identify conserved motifs. For example, dimerization via N–H···O bonds may mask active conformers .
  • Dynamic simulations : Perform molecular dynamics (MD) to assess if crystal packing forces distort bioactive conformations .
  • SAR validation : Synthesize derivatives with steric hindrance at hydrogen-bonding sites (e.g., N-methylation) to test activity retention .

Q. What strategies are recommended for analyzing metabolic stability or cytochrome P450 interactions?

Methodological Answer:

  • In vitro microsomal assays : Incubate the compound with human liver microsomes (HLM) and NADPH, quantifying parent compound depletion via LC-MS/MS .
  • CYP inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to measure IC50 values .
  • Metabolite identification : Employ HRMS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.